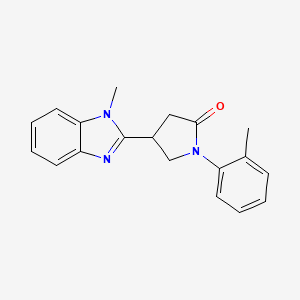

4-(1-甲基-1H-苯并咪唑-2-基)-1-(2-甲基苯基)吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(1-methyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as MBP or 25B-NBOMe and belongs to the family of N-benzylphenethylamines. MBP is a psychoactive substance that has been studied for its potential use in treating various mental health disorders, including depression and anxiety.

科学研究应用

合成与结构见解

化合物4-(1-甲基-1H-苯并咪唑-2-基)-1-(2-甲基苯基)吡咯烷-2-酮属于杂环化合物,由于其多样的生物活性,在药物化学中具有重要意义。一项关于通过一步缩合合成新型4-(1,2,4-恶二唑-5-基)吡咯烷-2-酮双环体系的研究提供了对可能适用于目标化合物的合成途径的见解。这些化合物的结构使用各种光谱方法得到证实,突出了结构解析在理解此类分子的化学行为和潜在应用中的重要性 (Kharchenko 等人,2008)。

抗癌特性

苯并咪唑衍生物因其抗癌特性而被探索,如对具有 2-芳基二唑配体的钌 (II) 芳烃配合物的研究所示。这些研究揭示了含苯并咪唑化合物在开发新型抗癌剂中的潜力,为 4-(1-甲基-1H-苯并咪唑-2-基)-1-(2-甲基苯基)吡咯烷-2-酮 提供了可能的研发方向 (Martínez-Alonso 等人,2014)。

生物活性预测

生物活性的预测对于理解新化合物在科学研究中的潜在应用至关重要。一项针对与目标化合物在结构上相似的吡咯衍生物的合成和毒性评估的研究,利用各种检测方法评估它们的生物活性,包括它们作为钙通道阻滞剂的潜力。这种方法可以应用于 4-(1-甲基-1H-苯并咪唑-2-基)-1-(2-甲基苯基)吡咯烷-2-酮,以预测其生物活性和潜在治疗用途 (Ivan 等人,2021)。

作用机制

Target of Action

The primary target of F3141-0123 is the WEE1 tyrosine kinase . WEE1 is a key regulator of cell cycle progression that influences entry into mitosis by modulating the activity of cyclin-dependent kinase 1 (CDK1, also referred to as cell division cycle 2 [CDC2]) .

Mode of Action

F3141-0123 is an adenosine triphosphate (ATP)-competitive inhibitor of the WEE1 tyrosine kinase . The proposed mechanism of action of F3141-0123 involves promoting entry into uncontrolled mitosis for cells with accumulated DNA damage . This ultimately leads to cell death via mitotic catastrophe .

Biochemical Pathways

In cancer cells, DNA damage response (DDR) pathways are often upregulated due to genomic instability . WEE1 is a key regulator of the G2/M and S-phase checkpoints where it leads to cell cycle arrest allowing DNA damage repair . Inhibition of WEE1 reduces the phosphorylation of CDC2 (CDK1) permitting cells to proceed through the cell cycle with an accumulation of DNA damage leading to mitotic catastrophe and ultimately cell death .

Pharmacokinetics

The pharmacokinetics of F3141-0123 are currently under investigation . It is known that F3141-0123 is orally bioavailable , but further studies are needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of F3141-0123’s action is cell death via mitotic catastrophe . By promoting entry into uncontrolled mitosis for cells with accumulated DNA damage, F3141-0123 causes cells to die .

Action Environment

The action of F3141-0123 can be influenced by various environmental factors. For instance, the presence of the blood-brain barrier can prevent most therapeutics from reaching tumors at efficacious concentrations . F3141-0123 has been shown to effectively penetrate the brain and demonstrate anti-tumor activity in preclinical models of glioblastoma .

属性

IUPAC Name |

4-(1-methylbenzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c1-13-7-3-5-9-16(13)22-12-14(11-18(22)23)19-20-15-8-4-6-10-17(15)21(19)2/h3-10,14H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJKMXCXGCNAGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

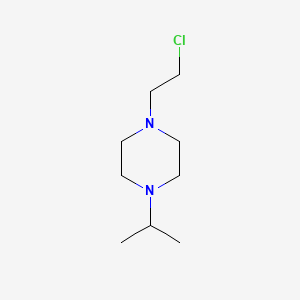

CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-methyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2952498.png)

![3-(4-chlorophenyl)-1-(3-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2952502.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2952508.png)

![N-(2,6-dimethylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2952509.png)

![N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2952514.png)

![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B2952519.png)